Idarubicin - 58957-92-9

Idarubicin

Catalog Number: EVT-292080
CAS Number: 58957-92-9
Molecular Formula: C26H27NO9
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idarubicin is a synthetic anthracycline analog, similar in structure and mechanism to daunorubicin and doxorubicin. [] It is classified as an antineoplastic agent, meaning it inhibits the growth and proliferation of cancer cells. [] In scientific research, idarubicin serves as a valuable tool to explore mechanisms of cancer cell death, drug resistance, and targeted drug delivery strategies. [, , , , , ]

Synthesis Analysis

The synthesis of idarubicin typically involves multiple steps starting from daunorubicin. While the provided papers don't delve into the detailed synthetic procedures, they highlight that the key structural difference between idarubicin and daunorubicin is the absence of a methoxyl group at the C-4 position in idarubicin. [] This subtle change impacts its pharmacological properties, leading to increased potency and possibly lower cardiotoxicity compared to daunorubicin. []

Molecular Structure Analysis

Idarubicin undergoes metabolic transformations, primarily via reduction. [, ] A key metabolic pathway involves the enzyme NADPH-cytochrome P450 reductase, which catalyzes the one-electron reduction of idarubicin, generating reactive oxygen species (ROS) capable of inducing DNA damage. [, ] This bioreductive activation is crucial for its cytotoxic effects. [, ]

Mechanism of Action

Idarubicin primarily exerts its antitumor effect by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. [, , ] By intercalating into DNA and forming a complex with topoisomerase II, idarubicin stabilizes a cleavable complex that prevents DNA religation, ultimately leading to DNA damage and cell death. [, , , ]

Physical and Chemical Properties Analysis

Idarubicin is characterized by its enhanced lipophilicity compared to daunorubicin. [, ] This property facilitates better cellular uptake, contributing to its increased potency. [, ] It also exhibits fluorescence properties, enabling its detection and quantification in biological samples using techniques like high-performance liquid chromatography (HPLC). [, , , ]

Applications
  • Drug Resistance Studies: Researchers utilize idarubicin to investigate mechanisms of drug resistance in cancer cells, particularly those overexpressing P-glycoprotein, a multidrug resistance transporter. Studies show idarubicin is less susceptible to P-glycoprotein-mediated efflux compared to daunorubicin, making it potentially more effective in overcoming drug resistance. [, , ]
  • Targeted Drug Delivery: Scientists have explored conjugating idarubicin to antibodies or other targeting moieties to enhance its delivery specifically to cancer cells. This approach aims to increase efficacy and reduce off-target toxicity. Studies demonstrate the feasibility of creating idarubicin conjugates targeting specific receptors like HER2, showing improved selectivity towards cancer cells expressing the target. [, ]
  • Chemoembolization: Idarubicin-loaded beads have been investigated for transarterial chemoembolization (TACE), a minimally invasive procedure used to treat liver cancer. The beads embolize tumor vasculature, locally delivering idarubicin in a sustained manner to induce tumor cell death. [, ]
  • In Vitro Cytotoxicity Assays: Idarubicin is frequently used in cell culture studies to evaluate its cytotoxic effects on various cancer cell lines. Researchers utilize assays like MTT assays to determine its potency and compare its activity to other anthracyclines. [, , , ]
Future Directions
  • Optimization of Targeted Delivery Systems: Further research can focus on refining idarubicin conjugates or nanoformulations to enhance drug delivery efficiency, target specificity, and therapeutic efficacy. [, , ]
  • Overcoming Drug Resistance: Exploring strategies to overcome idarubicin resistance in cancer cells, potentially by combining it with other agents or developing novel delivery approaches, remains a critical area of investigation. [, , ]
  • Investigating Combination Therapies: Evaluating the synergistic potential of idarubicin with other therapeutic modalities, such as targeted therapies or immunotherapies, could lead to improved treatment outcomes in various cancers. [, ]
  • Developing Novel Analogs: Synthesizing and evaluating new idarubicin analogs with improved pharmacological properties, such as increased potency, reduced toxicity, or enhanced drug resistance profiles, holds promise for expanding its therapeutic applications. [, ]

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antineoplastic agent used in cancer chemotherapy. It is structurally similar to idarubicin but has a methoxy group at the C-4 position, which idarubicin lacks. []

Doxorubicin

Compound Description: Doxorubicin is another anthracycline antineoplastic agent commonly used in cancer chemotherapy. [, ] It exhibits similar mechanisms of action to both idarubicin and daunorubicin.

Relevance: Like daunorubicin, doxorubicin is often compared to idarubicin in studies investigating the efficacy and toxicity of anthracyclines. Idarubicin has shown greater potency and potentially lower cardiotoxicity than doxorubicin. [, , , , ]

Idarubicinol

Compound Description: Idarubicinol is the primary, active metabolite of idarubicin, formed through the reduction of the ketone group at C-13 to a hydroxyl group. [, , , , , , , ]

Relevance: Idarubicinol exhibits cytotoxic activity and persists in the blood much longer than idarubicin itself, contributing significantly to the overall therapeutic effect of idarubicin treatment. [, , , , , , , ]

Zorubicin

Relevance: In one clinical trial, idarubicin was directly compared to zorubicin as induction therapy for acute myeloid leukemia, but no significant differences in outcome were observed between the two drugs. []

Mitomycin C

Compound Description: Mitomycin C is an antitumor agent that acts as a DNA crosslinker. While not structurally similar to anthracyclines, it is known to undergo bioreductive activation. [, ]

Relevance: Mitomycin C serves as a reference compound in studies investigating the bioreductive activation of idarubicin by enzymes like NADPH-cytochrome P450 reductase and NADH-cytochrome b5 reductase. [, ] These studies aim to understand the mechanisms underlying idarubicin's antitumor effects.

Etoposide

Compound Description: Etoposide is a semisynthetic derivative of podophyllotoxin and acts as a topoisomerase II inhibitor, interfering with DNA replication. [, ]

Relevance: Etoposide is often used in combination therapies with idarubicin, particularly in the treatment of acute myeloid leukemia. [, ] Studies have explored the synergistic effects of these drugs and the potential for idarubicin to overcome resistance mechanisms associated with etoposide.

Cytarabine

Compound Description: Cytarabine is a pyrimidine nucleoside analogue that inhibits DNA polymerase, hindering DNA synthesis. It is commonly used in combination therapies for various hematological malignancies. [, , , ]

Relevance: Cytarabine is frequently used alongside idarubicin in the treatment of leukemias. [, , , ] Numerous studies have explored the synergistic effects and clinical outcomes of combining these two drugs.

Cloretazine (VNP40101M)

Compound Description: Cloretazine is an alkylating agent that disrupts DNA replication by forming crosslinks between DNA strands. []

Relevance: One study investigated the antiproliferative activity of combining cloretazine with idarubicin in human myeloid leukemia cells (HL-60). [] The combination produced additive activity, suggesting a potential benefit in treating this malignancy.

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog that interferes with DNA synthesis and is used in chemotherapy for various cancers. []

Relevance: Research explored the interaction between gemcitabine and idarubicin in human myeloid leukemia cells (HL-60). [] The study found a synergistic effect, indicating a potential benefit in using these drugs in combination.

Epirubicin

Compound Description: Epirubicin is an anthracycline antineoplastic agent, structurally similar to doxorubicin, used in chemotherapy for various cancers. [, ]

Relevance: One study compared the cytotoxic activity of idarubicin, epirubicin, and doxorubicin in rat prostate carcinoma cells. [] The research found idarubicin to be significantly more effective than epirubicin and doxorubicin, suggesting it might be more beneficial in treating prostate cancer.

Mitoxantrone

Compound Description: Mitoxantrone is an antineoplastic agent that acts as a topoisomerase II inhibitor. It is structurally distinct from anthracyclines but shares a similar mechanism of action with idarubicin. [, ]

Relevance: Mitoxantrone was included in a study screening anticancer drugs for chemoembolization of hepatocellular carcinoma. [] While idarubicin exhibited the highest efficacy, mitoxantrone's inclusion highlights the exploration of various topoisomerase II inhibitors for this purpose.

Properties

CAS Number

58957-92-9

Product Name

Idarubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Solubility

7.72e-01 g/L

Synonyms

4 Demethoxydaunorubicin
4 Desmethoxydaunorubicin
4-Demethoxydaunorubicin
4-Desmethoxydaunorubicin
Hydrochloride, Idarubicin
Idarubicin
Idarubicin Hydrochloride
IMI 30
IMI-30
IMI30
NSC 256439
NSC-256439
NSC256439

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.